6-Chloro vs. 6-Fluoro Substitution: Differential Antiviral Spectrum in Filovirus Models
6-Chloro-N-hydroxypyrazine-2-carboxamide (the chloro homolog of favipiravir) has been specifically identified as an impurity marker in favipiravir drug substance. More critically, it has demonstrated direct antiviral activity against filoviruses (Ebola virus, Marburg virus, Sudan virus) in cell culture assays, with efficacy reported in both prophylactic and therapeutic treatment regimens in nonhuman primate models . In contrast, the parent favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is primarily characterized as a broad-spectrum RNA virus inhibitor (influenza, arenaviruses, bunyaviruses) but does not share the same documented filovirus-specific efficacy profile [1].
| Evidence Dimension | Antiviral spectrum specificity |
|---|---|
| Target Compound Data | Active against Ebola, Marburg, and Sudan viruses in cell culture; effective in nonhuman primates when used prophylactically or therapeutically |
| Comparator Or Baseline | Favipiravir (6-fluoro analog): active against influenza, arenaviruses, bunyaviruses, WNV, YFV, FMDV; filovirus activity not a primary reported indication |
| Quantified Difference | Chloro analog exhibits filovirus-specific activity not emphasized for the fluoro analog |
| Conditions | Cell culture and nonhuman primate filovirus infection models |
Why This Matters
For researchers investigating filovirus countermeasures, the chloro analog offers a structurally distinct starting point for medicinal chemistry optimization that is not directly substitutable with favipiravir.
- [1] Furuta, Y. et al. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections. Antiviral Research, 2009, 82, 95-102. View Source
